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molecular formula C9H11BrO B1338894 4-Bromo-2-ethyl-1-methoxybenzene CAS No. 33839-11-1

4-Bromo-2-ethyl-1-methoxybenzene

Cat. No. B1338894
M. Wt: 215.09 g/mol
InChI Key: IRITUNGQFQNGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476264B2

Procedure details

A solution of 4-bromo-2-ethyl-1-methoxybenzene (J. Chem. Soc., Perkin Trans. 1, 1987, 1423; 2.13 g, 9.9 mmol) in THF (30 ml) was cooled to −78° C. A 1.6M solution of n-BuLi in hexane (7.42 ml, 11.9 mmol) was added slowly and the mixture was stirred for 1.5 h. at −78° C. The mixture was warmed slowly to −10° C. and subsequently again cooled to −78° C. DMF (2.29 ml, 29.7 mmol) was added slowly and the mixture was stirred for 1 h. at −78° C. and for 1 h. at 0° C. The reaction mixture was poured into ice-cold 3M HCl and extracted with diethyl ether. The organic phase was dried and filtered, and the filtrate was concentrated. The residue was purified by chromatography (SiO2, hexane/EtOAc 8:1=>2:1). There were obtained 690 mg (42%) of 3-ethyl-4-methoxy-benzaldehyde as a yellowish liquid.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.29 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([CH2:10][CH3:11])[CH:3]=1.[Li]CCCC.CCCCCC.CN([CH:26]=[O:27])C>C1COCC1>[CH2:10]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[O:8][CH3:9])[CH:26]=[O:27])[CH3:11]

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.42 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
2.29 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h. at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed slowly to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
subsequently again cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h. at −78° C. and for 1 h. at 0° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, hexane/EtOAc 8:1=>2:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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